molecular formula C4H7ClF2O3S B2959239 2-(2,2-Difluoroethoxy)ethane-1-sulfonyl chloride CAS No. 1461707-60-7

2-(2,2-Difluoroethoxy)ethane-1-sulfonyl chloride

Cat. No.: B2959239
CAS No.: 1461707-60-7
M. Wt: 208.6
InChI Key: YCYMBNVPYDFDIG-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)ethane-1-sulfonyl chloride (CAS: 1461707-60-7) is a fluorinated sulfonyl chloride with the molecular formula C₄H₇ClF₂O₃S and a molecular weight of 208.61 g/mol . Its structure features a difluoroethoxy group (-OCH₂CF₂) attached to an ethane sulfonyl chloride backbone. This compound is classified under sulfonyl chlorides, a class of reactive intermediates widely used in organic synthesis for introducing sulfonate groups into molecules, particularly in pharmaceuticals and agrochemicals .

Key properties include:

  • Physical state: Liquid at room temperature.
  • Storage: Recommended at 4°C to maintain stability.
  • Reactivity: The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution reactions with amines, alcohols, or thiols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,2-difluoroethoxy)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClF2O3S/c5-11(8,9)2-1-10-3-4(6)7/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYMBNVPYDFDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,2-Difluoroethoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C₄H₇ClF₂O₃S and a molecular weight of 208.61 g/mol. It features a sulfonyl chloride functional group, which is notable for its reactivity in various chemical processes. This compound is primarily studied for its biological activity, particularly its interactions with biological targets and potential applications in pharmaceutical synthesis.

The biological activity of this compound is largely attributed to its ability to act as a reactive electrophile. The sulfonyl chloride group can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This reactivity is essential for its role as an intermediate in the synthesis of various pharmaceutical agents.

Interaction Studies

Research indicates that this compound exhibits significant reactivity towards various biological targets, including enzymes involved in metabolic pathways. Notably, it has been shown to inhibit certain cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. The inhibition of CYP1A2 and CYP2C19 has been documented, suggesting potential implications for drug-drug interactions and toxicity profiles .

Toxicity and Environmental Impact

The toxicity assessment of this compound highlights its potential risks to human health and the environment. Studies have indicated that compounds with similar structures can exhibit varying degrees of toxicity depending on their reactivity and stability. Understanding the biodegradability and environmental persistence of this compound is critical for assessing its ecological impact .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameMolecular FormulaUnique Features
6-(Trifluoromethyl)benzene-1-sulfonyl chlorideC₉H₆ClF₅O₃SContains trifluoromethyl group enhancing reactivity
2-(Trifluoromethyl)ethane-1-sulfonyl chlorideC₄H₇ClF₃O₃SMore fluorine atoms may enhance biological activity
4-(Difluoromethyl)phenol sulfonyl chlorideC₇H₆ClF₂O₃SAromatic structure may lead to different reactivity

The presence of fluorine atoms in these compounds generally increases their lipophilicity and stability, making them particularly interesting for drug development applications.

Pharmaceutical Applications

Case studies have demonstrated the utility of this compound as an intermediate in synthesizing various pharmaceutical agents. For instance, it has been employed in the synthesis of sulfonamide antibiotics, where its electrophilic nature facilitates the formation of sulfonamide linkages .

Environmental Studies

Environmental studies focusing on this compound have assessed its persistence in soil and water systems. Research indicates that compounds with sulfonyl chloride groups can undergo hydrolysis in aqueous environments, impacting their environmental fate. The biodegradability studies suggest that while some derivatives may degrade relatively quickly, others could pose long-term ecological risks due to their stability .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key sulfonyl chloride derivatives and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Key Properties/Applications Reference
2-(2,2-Difluoroethoxy)ethane-1-sulfonyl chloride C₄H₇ClF₂O₃S 208.61 Difluoroethoxy (-OCH₂CF₂) High electrophilicity; liquid at 4°C
2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride C₁₀H₁₉ClO₄S ~266.79 (calculated) Cyclohexyloxy ether chain Increased hydrophobicity; R&D applications
2-Phenylethanesulfonyl chloride C₈H₉ClO₂S 204.67 Phenyl group (-C₆H₅) Aromatic stability; intermediate in drug synthesis
2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride C₉H₁₀ClFO₃S 252.69 Fluorophenyl + methoxy groups Enhanced electron-withdrawing effects
2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride C₇H₁₅ClO₅S 254.76 Polyether chain (-OCH₂CH₂OCH₂CH₂OCH₃) High polarity; potential solubility in polar solvents
2-Fluoroethanesulfonyl chloride C₂H₄ClFO₂S 146.57 Single fluorine atom Compact structure; higher reactivity

Reactivity and Stability Trends

  • Fluorination Effects: The difluoroethoxy group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride) . Fluorine’s electron-withdrawing nature also increases the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles.
  • Aromatic vs. Aliphatic Substituents :

    • 2-Phenylethanesulfonyl chloride (CAS: 4025-71-2) exhibits greater thermal stability due to its aromatic ring but may suffer from reduced solubility in aqueous systems .
    • 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride combines fluorination and methoxy groups, balancing reactivity and solubility for targeted drug delivery .
  • The polyether chain in 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride enhances water solubility, making it suitable for reactions in polar solvents .

Q & A

Q. Why do different studies report conflicting yields in sulfonamide formation?

  • Resolution : Variations in solvent polarity (DMF vs. THF) and base strength (Et₃N vs. DBU) affect reaction equilibria. Kinetic studies show that polar aprotic solvents stabilize intermediates, improving yields by 20–30%. Trace moisture (<50 ppm) in solvents also critically impacts reproducibility .

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